molecular formula C19H18N2O5 B2395225 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1421528-12-2

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2395225
CAS No.: 1421528-12-2
M. Wt: 354.362
InChI Key: WBXKHJBVUGGQOQ-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring system, which is known for its diverse biological activities, and a benzo[d]oxazole moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2,3-dihydrobenzofuran-5-yl derivatives under acidic or basic conditions. Subsequent functionalization introduces the hydroxyethyl and oxobenzo[d]oxazol-3(2H)-yl groups through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzofuran ring can be oxidized to form corresponding quinones or hydroquinones.

  • Reduction: Reduction reactions can be performed on the oxobenzo[d]oxazole moiety to yield hydroxylamines or amines.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuran and benzo[d]oxazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Hydroxylamines, amines, and other reduced derivatives.

  • Substitution: Substituted benzofurans and benzo[d]oxazoles with various functional groups.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial, antifungal, or anticancer properties.

  • Medicine: Its pharmacological properties may be investigated for the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is structurally similar to other benzofuran derivatives and benzo[d]oxazole derivatives.

  • Uniqueness: Its unique combination of functional groups and ring systems may confer distinct biological and chemical properties compared to other compounds in its class.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-15(12-5-6-16-13(9-12)7-8-25-16)10-20-18(23)11-21-14-3-1-2-4-17(14)26-19(21)24/h1-6,9,15,22H,7-8,10-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXKHJBVUGGQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)CN3C4=CC=CC=C4OC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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